molecular formula C8H6N2S3 B1677276 Oltipraz CAS No. 64224-21-1

Oltipraz

Katalognummer: B1677276
CAS-Nummer: 64224-21-1
Molekulargewicht: 226.3 g/mol
InChI-Schlüssel: CKNAQFVBEHDJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Krebschemoprävention:: Die bemerkenswerteste Anwendung von Oltipraz liegt in seinem Potenzial zur Prävention von Krebs. Studien haben seine Wirksamkeit in Nagetiermodellen gezeigt, bei denen die Tumorbildung in verschiedenen Geweben gehemmt wurde. Seine Antikrebs-Eigenschaften machen es zu einem vielversprechenden Kandidaten für weitere Forschungs- und klinische Untersuchungen .

5. Wirkmechanismus

Nrf2-Aktivierung:: this compound wirkt als ein potenter Aktivator des nuklearen Erythroid-2-verwandten Faktors 2 (Nrf2) . Durch Induktion von Entgiftungsenzymen verbessert es die zelluläre Abwehr gegen oxidativen Stress und toxische Verbindungen. Zusätzlich stabilisiert this compound Nrf2, was zu einer erhöhten Expression von Antioxidansgenen und Schutz vor medikamenteninduzierter Leberschädigung führt .

Biochemische Analyse

Biochemical Properties

Oltipraz plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the nuclear factor erythroid 2-related factor 2 (Nrf2), which is a key regulator of the antioxidant response. This compound activates Nrf2, leading to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . These interactions enhance the body’s ability to detoxify carcinogens and protect against oxidative stress.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In glioblastoma cells, this compound induces the generation of reactive oxygen species, mitochondrial depolarization, caspase 3/7-mediated apoptosis, nuclear condensation, and DNA fragmentation . It also decreases the levels of glutathione, vimentin, and β-catenin, which are associated with epithelial-mesenchymal transition. Additionally, this compound has been shown to inhibit angiogenesis, a process critical for tumor growth, by reducing microvessel formation in both human and rodent bioassays .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound inhibits the activity of hypoxia-inducible factor-1α (HIF-1α) by increasing its ubiquitination and degradation . This inhibition is mediated through the p70 ribosomal S6 kinase-1 pathway and the scavenging of hydrogen peroxide. This compound also activates the Nrf2 pathway, leading to the induction of detoxification enzymes and protection against oxidative stress . Furthermore, this compound has been shown to inhibit fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Pharmacokinetic studies have shown that this compound has a short half-life of approximately 4 to 5 hours . Daily administration of this compound can sustain a steady state with insignificant variations. Long-term studies have demonstrated that this compound can promote liver regeneration after partial hepatectomy by enhancing the nuclear translocation of CCAAT/enhancer-binding protein β (C/EBPβ) and the expression of cyclin E .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving liver fibrosis or cirrhosis, this compound treatment showed a trend of decreasing hepatic collagen area and plasma transforming growth factor-β1 levels . High doses of this compound have been associated with adverse effects such as neurotoxicity and gastrointestinal toxicity . In a dose-dependent manner, this compound has been shown to inhibit tumor growth and angiogenesis in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through the activation of the Nrf2 pathway. This activation leads to the induction of detoxification enzymes such as glutathione S-transferase and NAD(P)H:quinone oxidoreductase . This compound also inhibits fatty acid synthesis through the AMPK-S6K1 pathway and the LXRg-SREBP-1c pathway in the liver . Additionally, this compound has been shown to protect against acetaminophen-induced liver injury by inducing NAD(P)H:quinone oxidoreductase expression and enhancing glutathione recovery .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Pharmacokinetic studies have shown that this compound undergoes metabolism by molecular rearrangement to yield a pyrrolopyrazine derivative, which is further metabolized into multiple conjugates . The absorption of this compound is rapid, with a mean time to peak plasma concentration of approximately 2.2 hours . The distribution of this compound is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound involves its nuclear translocation and interaction with specific biomolecules. This compound treatment has been shown to increase the nuclear accumulation of CCAAT/enhancer-binding protein β (C/EBPβ) and enhance its DNA-binding activity . This nuclear translocation is mediated through the phosphatidylinositol 3-kinase pathway and is essential for the promotion of liver regeneration after partial hepatectomy . Additionally, this compound has been shown to inhibit the activity of hypoxia-inducible factor-1α by promoting its ubiquitination and degradation .

Vorbereitungsmethoden

Synthetic Routes:: Oltipraz can be synthesized through various routes. One common method involves the condensation of 2,3-dimercapto-1-propanol with 1,2-dichloroethane . The reaction proceeds via thiol-disulfide exchange, resulting in the formation of this compound .

Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. Further research is needed to explore large-scale synthesis and manufacturing processes.

Analyse Chemischer Reaktionen

Reaktivität:: Oltipraz durchläuft verschiedene Arten von Reaktionen, darunter:

    Oxidation: Es kann zu Disulfiden oxidiert werden.

    Reduktion: Die Reduktion der Disulfidbindung ergibt die aktive Verbindung.

    Substitution: this compound kann an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen::

    Reduktion: Natriumborhydrid (NaBH₄) oder andere Reduktionsmittel.

    Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel.

    Substitution: Alkylhalogenide oder andere Elektrophile.

Hauptprodukte:: Das Hauptprodukt der this compound-Reduktion ist die aktive Form, die eine entscheidende Rolle für seine biologischen Wirkungen spielt.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von Oltipraz liegt in seiner Doppelrolle als Krebschemopräventivum und Nrf2-Aktivator. Obwohl andere Dithiolethione existieren, sticht this compound durch seine spezifische Kombination von Eigenschaften hervor.

Eigenschaften

IUPAC Name

4-methyl-5-pyrazin-2-yldithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNAQFVBEHDJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SSC1=S)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021079
Record name Oltipraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64224-21-1
Record name Oltipraz
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64224-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oltipraz [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064224211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oltipraz
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12539
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oltipraz
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759840
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oltipraz
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=347901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oltipraz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oltipraz
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLTIPRAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N510JUL1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oltipraz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041967
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oltipraz
Reactant of Route 2
Oltipraz
Reactant of Route 3
Oltipraz
Reactant of Route 4
Oltipraz
Reactant of Route 5
Oltipraz
Reactant of Route 6
Oltipraz

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.